molecular formula C15H12O4 B1594995 2,3-Dimethoxyxanthen-9-one CAS No. 42833-49-8

2,3-Dimethoxyxanthen-9-one

Cat. No. B1594995
CAS RN: 42833-49-8
M. Wt: 256.25 g/mol
InChI Key: FWCWUPRCWDSQEN-UHFFFAOYSA-N
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Description

2,3-Dimethoxyxanthen-9-one, also known as 2,3-Dimethoxyxanthone, is a xanthone isolated from Hypericum mysorense . It has a molecular weight of 256.257 and a molecular formula of C15H12O4 .


Synthesis Analysis

The synthesis of xanthones like 2,3-Dimethoxyxanthen-9-one has been a topic of research. Various synthetic strategies have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxyxanthen-9-one is characterized by a dibenzo-γ-pyrone framework . The structure accommodates a variety of substituents at different positions, leading to a large variety of pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethoxyxanthen-9-one include its molecular weight (256.257), molecular formula (C15H12O4), and its appearance as a powder .

Scientific Research Applications

1. Crystal Structure and Physical Properties

2,3-Dimethoxyxanthen-9-one, a derivative of xanthene, has been studied for its crystal structure and physical properties. The compound, isolated from Polygala arillata, forms stacks in its crystal structure, with intermolecular hydrogen bonds creating chains. This understanding is crucial in the field of crystallography and material science (Xiong et al., 2011).

2. Synthesis and Photophysical Properties

The compound has been a focus in the synthesis of various xanthene derivatives. For instance, efficient methods for synthesizing 9-aryl/alkyl-octahydroxanthene-1,8-diones, using solvent-free conditions, have been developed. The optical behaviors of these xanthenediones are studied, offering insights into their potential applications in materials science (Verma et al., 2011).

3. Antioxidant Compound Synthesis

In another study, the compound was used as a starting material in the enzymatic synthesis of dimers with higher antioxidant capacity. This research highlights the potential of xanthene derivatives in developing bioactive compounds with significant antioxidant properties (Adelakun et al., 2012).

4. Catalytic Applications

The compound also finds application in catalysis. For example, the synthesis of 9-Aryl-1,8-dioxo-octahydroxanthene derivatives, using nano-TiO2 as a catalyst under solvent-free conditions, demonstrates the compound's role in facilitating efficient chemical reactions (Khazaei et al., 2013).

5. Electronic Properties and Applications

The electronic properties of xanthene derivatives have been a subject of interest too. For instance, a study on 9-Phenylxanthen-9-ylium ions explored the impact of various substitutions on the 9-phenyl group, providing insights into their electronic characteristics and potential applications in electronic devices (Erabi et al., 2002).

6. Organic Light-Emitting Diode (OLED) Enhancement

One specific application is in the field of organic light-emitting diodes (OLEDs). A study on 3-(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one (ACRXTN) revealed its role in enhancing the external electroluminescence quantum efficiency of green-emitting OLEDs, demonstrating the compound's utility in improving electronic device performance (Marian, 2016).

properties

IUPAC Name

2,3-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-17-13-7-10-12(8-14(13)18-2)19-11-6-4-3-5-9(11)15(10)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCWUPRCWDSQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291717
Record name 2,3-dimethoxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxyxanthen-9-one

CAS RN

42833-49-8
Record name NSC77511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimethoxyxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Piazzi, F Belluti, A Bisi, S Gobbi, S Rizzo… - Bioorganic & Medicinal …, 2007 - Elsevier
In this work, we further investigated a previously introduced class of cholinesterase inhibitors. The removal of the carbamic function from the lead compound xanthostigmine led to a …
Number of citations: 85 www.sciencedirect.com
L Piazzi, A Cavalli, F Belluti, A Bisi… - Journal of medicinal …, 2007 - ACS Publications
AP2238 was the first compound published to bind both anionic sites of the human acetylcholinesterase, allowing the simultaneous inhibition of the catalytic and the amyloid-β pro-…
Number of citations: 103 pubs.acs.org
M Abbas-Mohammadi, M Moridi Farimani… - Journal of …, 2022 - Taylor & Francis
Alzheimer’s disease (AD) is a devastating neurodegenerative disease affecting 47 million people worldwide. While acetylcholinesterase (AChE) inhibitors such as donepezil and …
Number of citations: 5 www.tandfonline.com

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